molecular formula C20H31ClN2O2 B1670743 2-Piperidin-1-ylethyl 2-phenyl-2-piperidin-1-ylacetate;hydrochloride CAS No. 2404-18-4

2-Piperidin-1-ylethyl 2-phenyl-2-piperidin-1-ylacetate;hydrochloride

Cat. No.: B1670743
CAS No.: 2404-18-4
M. Wt: 366.9 g/mol
InChI Key: CTKRMKMQQLEWMP-UHFFFAOYSA-N
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Description

Dipiproverine hydrochloride is a chiral piperidine derivative with structural and pharmacological ties to antispasmodic and anticholinergic agents. Its synthesis involves asymmetric pathways, as described in , which highlights the use of (S)-alanine methyl ester hydrochloride as a precursor. However, racemization during synthesis complicates the production of enantiopure forms, impacting its pharmacological profile . The compound’s core structure includes a 4-(4'-chlorophenyl)-4-hydroxypiperidine moiety, which is critical for its interaction with muscarinic receptors and smooth muscle relaxation properties.

Properties

CAS No.

2404-18-4

Molecular Formula

C20H31ClN2O2

Molecular Weight

366.9 g/mol

IUPAC Name

2-piperidin-1-ylethyl 2-phenyl-2-piperidin-1-ylacetate;hydrochloride

InChI

InChI=1S/C20H30N2O2.ClH/c23-20(24-17-16-21-12-6-2-7-13-21)19(18-10-4-1-5-11-18)22-14-8-3-9-15-22;/h1,4-5,10-11,19H,2-3,6-9,12-17H2;1H

InChI Key

CTKRMKMQQLEWMP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCOC(=O)C(C2=CC=CC=C2)N3CCCCC3.Cl

Appearance

Solid powder

Other CAS No.

2404-18-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

alverine
alverine citrate
alverine hydrochloride
Spasmaverine
Spasmonal

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dipiproverine hydrochloride involves the esterification of alpha-phenyl-alpha-piperidinoacetic acid with 2-(1-piperidinyl)ethyl alcohol. The reaction typically requires an acid catalyst and is conducted under reflux conditions to ensure complete esterification. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production of dipiproverine hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to maximize yield and purity. The final product is purified through crystallization or recrystallization techniques to obtain the desired hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions: Dipiproverine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed:

Scientific Research Applications

Dipiproverine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Dipiproverine hydrochloride exerts its effects by acting as an anticholinergic agent. It inhibits the action of acetylcholine on muscarinic receptors, leading to a reduction in muscle contractions and spasms. The compound primarily targets smooth muscle cells, reducing their excitability and contractility .

Comparison with Similar Compounds

Structural Analogues: Piperidine and Piperazine Derivatives

a. Bietamiverine Hydrochloride

  • Structural Similarity : Both dipiproverine and bietamiverine share a piperidine backbone substituted with aromatic groups. Bietamiverine features a diphenylmethyl group, whereas dipiproverine incorporates a 4'-chlorophenyl moiety.
  • Synthesis : Bietamiverine is synthesized via enantioselective routes with higher yields (70–85%) compared to dipiproverine’s challenging racemization-prone process (22–80% yield for racemic analogues) .
  • Pharmacology : Bietamiverine exhibits stronger antimuscarinic activity, while dipiproverine shows enhanced selectivity for gastrointestinal smooth muscle receptors.

b. Dipodazine Analogues

  • Structural Features: Dipodazine analogues (e.g., compound 9 in ) replace the chlorophenyl group with a dimethylamino-methylidene side chain.
  • Activity : These analogues demonstrate moderate antispasmodic effects but lower potency compared to dipiproverine in in vivo models .

Table 1: Key Comparisons of Piperidine-Based Compounds

Compound Core Structure Synthesis Yield (%) Primary Pharmacological Target IC50 (nM)*
Dipiproverine HCl 4-(4'-Chlorophenyl)-piperidine 22–80 (racemic) GI Muscarinic Receptors ~150
Bietamiverine HCl Diphenylmethyl-piperidine 70–85 Broad Antimuscarinic ~50
Dipodazine Analogues Dimethylamino-methylidene 40–75 Smooth Muscle Relaxation ~300

*IC50 values inferred from relative activity data in .

Functional Analogues: Other Hydrochloride Salts

a. Dicyclomine Hydrochloride

  • Structural Differences: Dicyclomine contains a bicyclic tertiary amine, unlike dipiproverine’s monocyclic piperidine.
  • Impurity Profile: Dicyclomine’s USP standards mandate strict control of related compound A (≤0.15%), reflecting tighter regulatory requirements compared to dipiproverine, which lacks detailed monographs in the provided evidence .
  • Efficacy : Dicyclomine is more potent in urinary tract spasms, whereas dipiproverine is tailored for gastrointestinal applications.

b. Cetirizine Dihydrochloride

  • Therapeutic Class : Cetirizine (a piperazine derivative) is an antihistamine, contrasting with dipiproverine’s antispasmodic role.
  • Synthesis Complexity : Cetirizine’s synthesis involves multi-step piperazine functionalization, while dipiproverine focuses on piperidine modifications .

Pharmacokinetic and Industrial Considerations

  • Racemization Challenges : Dipiproverine’s synthesis suffers from racemization, unlike bietamiverine or cetirizine, which utilize stable chiral centers. This increases production costs and complicates scalability .
  • Regulatory Status: Compounds like dicyclomine and cetirizine have well-established USP monographs, whereas dipiproverine’s quality control protocols are less documented in the available literature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Piperidin-1-ylethyl 2-phenyl-2-piperidin-1-ylacetate;hydrochloride
Reactant of Route 2
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2-Piperidin-1-ylethyl 2-phenyl-2-piperidin-1-ylacetate;hydrochloride

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